(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-15(14-8-5-11-20-14)12-17-16(18)10-9-13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,17,18)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHJFCLIYVCFK-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of the furan-2-yl-methoxyethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with methoxyethylamine under acidic conditions to form the intermediate.
Coupling with phenylprop-2-enamide: The intermediate is then coupled with phenylprop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form the corresponding saturated amide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated amide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide exhibits significant anticancer properties against various human cancer cell lines.
Case Study: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| A549 (Lung) | 15.4 | Doxorubicin | 18.5 |
| MCF7 (Breast) | 12.8 | Doxorubicin | 16.0 |
| HepG2 (Liver) | 14.6 | Doxorubicin | 19.0 |
The compound has been shown to induce apoptosis in cancer cells, primarily through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic gene expressions. Notably, it has been observed to upregulate genes such as BAX while downregulating BCL-2 , leading to increased apoptosis in treated cells.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Mechanism of Action
Research indicates that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This effect was confirmed through in vitro studies where the compound significantly reduced cytokine levels compared to untreated controls.
Neuroprotective Potential
Emerging studies suggest that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease.
Case Study: Neuroprotection in Cellular Models
In cellular models exposed to amyloid-beta peptides, this compound demonstrated the ability to protect neuronal cells from apoptosis and oxidative stress. The compound was shown to enhance the expression of neuroprotective factors such as BDNF (Brain-Derived Neurotrophic Factor).
Mechanism of Action
The mechanism of action of (2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The furan ring and phenylprop-2-enamide moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s unique substituents distinguish it from other cinnamamide derivatives:
- Methoxyethyl Chain : Introduces moderate polarity and flexibility compared to rigid aryl or halogenated substituents.
Key comparisons with analogs :
Electron-Withdrawing Substituents: Compounds like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () exhibit high lipophilicity (logP ~1.19–1.24) and potent antitubercular activity (MIC 12.9 µM) due to strong electron-withdrawing CF₃ groups. These groups enhance membrane penetration and target binding .
Halogenated Derivatives :
- (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide () shows exceptional activity against MRSA (MIC 12.9 µM vs. ampicillin’s 45.8 µM). The meta-fluoro and para-CF₃ groups optimize steric and electronic interactions with bacterial targets .
- The target compound’s substituents are positioned on the ethyl side chain rather than the aryl ring, which may alter target specificity or potency.
Anti-Inflammatory Analogs :
- Compounds with ortho-/meta-substituted halogens (e.g., (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide) demonstrate NF-κB inhibition comparable to prednisone (). Bulky, lipophilic substituents at these positions enhance anti-inflammatory effects .
- The target compound’s furan-methoxyethyl group may lack the steric bulk required for strong anti-inflammatory activity but could improve solubility.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
*Predicted based on methoxyethyl and furan contributions.
- Lipophilicity : The target compound’s logP is likely intermediate between highly lipophilic CF₃-substituted analogs and polar hydroxypropyl derivatives (e.g., S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide, logP ~0.5) .
Biological Activity
(2E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide is a synthetic organic compound with notable structural features, including a furan ring and a phenyl group. This compound falls under the category of substituted amides, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 245.30 g/mol. The compound's structure allows for interactions with various biological targets, which may lead to distinct therapeutic effects.
Biological Activity Overview
The biological activity of this compound has been assessed through various bioassays. Key findings suggest that this compound exhibits:
- Antimicrobial Activity : Similar compounds have shown potential against bacterial strains.
- Anticancer Properties : The structural features may contribute to its efficacy in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Related compounds have demonstrated the ability to reduce inflammation in preclinical models.
The mechanisms through which this compound exerts its biological effects include:
-
Interaction with Proteins and Nucleic Acids : Studies have shown that the compound can bind to specific proteins, influencing cellular pathways.
- Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to study these interactions.
- Dose-dependent Efficacy : Bioassays indicate that the biological activity of this compound is often dose-dependent, suggesting that higher concentrations may yield more significant effects.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-N-(furan-3-carbonyl)benzamide | Furan ring, amide group | Antimicrobial |
| N-(Furan-3-carbonyl)aniline | Furan ring, aromatic amine | Anticancer |
| 3-(Furan-2-carboxamido)phenol | Furan ring, carboxamide | Anti-inflammatory |
This table highlights the diversity in biological activities among furan-containing compounds, indicating that structural variations can significantly impact their efficacy.
Case Studies and Research Findings
- Anticonvulsant Activity : In related studies on cinnamamide derivatives, compounds similar to this compound have demonstrated anticonvulsant properties in animal models. For example, S(+)-(2E)-N-(hydroxypropyl)-3-phenylprop-2-enamide showed effectiveness in various seizure models, suggesting potential applications for epilepsy treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
